Benzyl Alcohol Glucuronide

描述

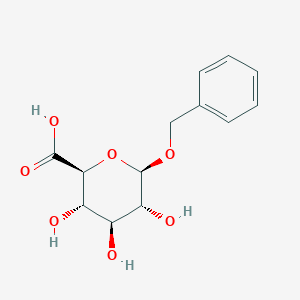

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(12(17)18)20-13(10(8)16)19-6-7-4-2-1-3-5-7/h1-5,8-11,13-16H,6H2,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTQUOJQGJBORK-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430846 | |

| Record name | Benzyl Alcohol Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-02-9 | |

| Record name | Benzyl Alcohol Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Alcohol Glucuronide: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of benzyl alcohol glucuronide, a key metabolite in the biotransformation of benzyl alcohol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, toxicology, and synthetic chemistry.

Chemical Properties

This compound, systematically named (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(phenylmethoxy)oxane-2-carboxylic acid, is the product of the conjugation of benzyl alcohol with glucuronic acid.[1] This process, known as glucuronidation, is a major pathway for the detoxification and excretion of various xenobiotics and endogenous compounds. The addition of the hydrophilic glucuronic acid moiety significantly increases the water solubility of the parent compound, facilitating its elimination from the body.

While comprehensive experimental data for this compound is not extensively available in public literature, the following tables summarize its known computed and physical properties, alongside the well-documented properties of its parent compound, benzyl alcohol, for comparative analysis.

Table 1: Physicochemical Properties of this compound and Benzyl Alcohol

| Property | This compound | Benzyl Alcohol |

| Molecular Formula | C₁₃H₁₆O₇[1] | C₇H₈O |

| Molecular Weight | 284.26 g/mol [1] | 108.14 g/mol |

| Physical State | Off-White Powder[2] | Colorless liquid |

| Melting Point | Data not available | -15.2 °C |

| Boiling Point | Data not available | 205.3 °C |

| Water Solubility | Expected to be high | 4 g/100 mL |

| logP (Computed) | -0.3[1] | 1.1 |

Table 2: Spectral Data Summary

| Data Type | This compound | Benzyl Alcohol |

| ¹H NMR | Data not available | ¹H NMR (500 MHz, CDCl₃) δ 7.46–7.22 (m, 5H), 4.67 (s, 2H), 2.66 (s, 1H)[3] |

| ¹³C NMR | Data not available | ¹³C NMR (126 MHz, CDCl₃) δ 140.86, 128.55, 127.63, 127.04, 65.17[3] |

| Mass Spectrum | Data not available | Molecular Ion (m/z): 108 |

| IR Spectrum | Data not available | Broad -OH stretch (~3400 cm⁻¹), sp² C-H stretch (~3010 cm⁻¹), sp³ C-H stretch (~2900 cm⁻¹) |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The Koenigs-Knorr reaction is a classic and widely used chemical method for the formation of O-glycosidic bonds, while enzymatic synthesis utilizing UDP-glucuronosyltransferases (UGTs) offers a biocatalytic alternative.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide.[4] For the synthesis of this compound, a protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is reacted with benzyl alcohol. The protecting groups are subsequently removed to yield the final product.

Step 1: Glycosylation

-

To a stirred solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add freshly prepared silver carbonate (1.5 equivalents).

-

Add activated molecular sieves (4 Å) to the suspension to ensure anhydrous conditions.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the filter cake with dichloromethane and combine the filtrates.

-

Wash the combined organic phase sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound methyl ester.

-

Purify the crude product by silica gel column chromatography.

Step 2: Deprotection

-

Dissolve the purified protected product from Step 1 in a mixture of methanol and tetrahydrofuran.

-

Cool the solution to 0 °C and add a solution of lithium hydroxide (or sodium hydroxide) in water (e.g., 1 M aqueous solution, 3-4 equivalents).

-

Stir the reaction mixture at 0 °C to room temperature for 2-4 hours, monitoring the hydrolysis of the acetyl and methyl ester groups by TLC.

-

Upon completion, neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is approximately 7.

-

Filter the resin and wash with methanol.

-

Concentrate the combined filtrate and washings under reduced pressure to yield the crude this compound.

-

The final product can be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Enzymatic Synthesis

Enzymatic synthesis of this compound is mediated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from the activated sugar nucleotide, UDP-glucuronic acid (UDPGA), to the hydroxyl group of benzyl alcohol.[5] This method offers high regioselectivity and stereoselectivity under mild reaction conditions.

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH ~7.4)

-

Magnesium chloride (MgCl₂)

-

Benzyl alcohol (the substrate)

-

UDP-glucuronic acid (UDPGA, the co-substrate)

-

A source of UGT enzyme (e.g., human liver microsomes or recombinant UGT isoforms)

-

A pore-forming agent like alamethicin to ensure substrate access to the enzyme in microsomal preparations.

-

-

Pre-incubate the reaction mixture without the substrate and UDPGA at 37 °C for a few minutes.

-

Initiate the reaction by adding the substrate and UDPGA.

-

Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold quenching solution, such as acetonitrile or methanol, often containing an internal standard for analytical purposes.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of this compound using analytical techniques such as LC-MS/MS.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

Caption: General metabolic pathway of glucuronidation.

Caption: Experimental workflow for the Koenigs-Knorr synthesis.

Caption: Logical relationship of reactants and products in synthesis.

References

- 1. This compound | C13H16O7 | CID 9795797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Benzyl Alcohol Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl alcohol is an aromatic alcohol widely used as a preservative in pharmaceutical formulations, a fragrance ingredient in cosmetics, and a precursor in chemical synthesis. Understanding its metabolic fate is critical for assessing its safety and potential for drug-drug interactions. While the primary metabolic pathway of benzyl alcohol in humans involves rapid oxidation to benzoic acid followed by conjugation with glycine to form hippuric acid, the role of direct glucuronidation as a metabolic route is less well-defined. This technical guide provides an in-depth analysis of the biological significance of benzyl alcohol glucuronidation, consolidating available data on its metabolic pathways, enzymology, and toxicological implications. It also presents detailed experimental protocols and visual workflows to aid researchers in studying this metabolic process.

Introduction to Benzyl Alcohol Metabolism

Benzyl alcohol is a xenobiotic that undergoes extensive metabolism in the body, primarily in the liver, to facilitate its excretion. The metabolic pathways aim to convert the lipophilic benzyl alcohol into more water-soluble compounds that can be readily eliminated via urine. The dominant metabolic pathway is a two-step process:

-

Phase I Oxidation: Benzyl alcohol is rapidly oxidized first to benzaldehyde by alcohol dehydrogenase, and then to benzoic acid by aldehyde dehydrogenase.

-

Phase II Conjugation: The resulting benzoic acid is then conjugated with glycine to form hippuric acid, which is efficiently cleared by the kidneys.[1]

An alternative Phase II conjugation pathway is glucuronidation, a major mechanism for the detoxification and elimination of numerous drugs and other foreign compounds.[2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent attachment of a glucuronic acid moiety to the substrate.[2] While glucuronidation is a well-established pathway for many xenobiotics, its direct role in the metabolism of benzyl alcohol appears to be of secondary importance compared to the oxidation pathway. However, the glucuronidation of its primary metabolite, benzoic acid, is a recognized metabolic route.

Metabolic Pathways of Benzyl Alcohol

The metabolic fate of benzyl alcohol is primarily dictated by the interplay between oxidation and conjugation reactions. The following diagram illustrates the key pathways.

The Role of Glucuronidation

Glucuronidation is a crucial Phase II metabolic process that enhances the water solubility of xenobiotics, facilitating their excretion.[3] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells.[4]

Direct Glucuronidation of Benzyl Alcohol

Direct conjugation of benzyl alcohol with glucuronic acid to form this compound is considered a minor metabolic pathway in humans. Studies on the glucuronidation of short-chain aliphatic alcohols in human liver microsomes have shown that the efficiency of this process is dependent on the structure of the alcohol, with shorter-chain primary alcohols being less readily conjugated.[5] This suggests that while benzyl alcohol can be a substrate for UGTs, the rate of its glucuronidation is likely much lower than the rate of its oxidation to benzoic acid.

Glucuronidation of Benzoic Acid

The primary metabolite of benzyl alcohol, benzoic acid, can undergo glucuronidation to form benzoic acid glucuronide. This represents an alternative conjugation pathway to glycine conjugation for the elimination of benzoic acid. The specific UGT isoforms responsible for benzoic acid glucuronidation have not been extensively characterized but are likely members of the UGT1A and UGT2B subfamilies, which are known to metabolize a wide range of xenobiotic carboxylic acids.[6]

Biological and Toxicological Significance

The primary biological significance of benzyl alcohol metabolism, including any contribution from glucuronidation, is detoxification. By converting lipophilic benzyl alcohol into hydrophilic metabolites like hippuric acid and glucuronides, the body prevents its accumulation and facilitates its rapid elimination.

Detoxification

Both the major metabolic pathway leading to hippuric acid and the minor glucuronidation pathway contribute to the detoxification of benzyl alcohol. The resulting conjugates are more water-soluble and are readily excreted in the urine.

Toxicological Implications in Neonates

The metabolism of benzyl alcohol has significant toxicological implications, particularly in neonates. Premature infants have an immature liver and kidney function, which impairs their ability to detoxify benzoic acid through glycine conjugation.[1] This can lead to an accumulation of benzoic acid, resulting in a condition known as "gasping syndrome," which is characterized by metabolic acidosis, respiratory distress, and in severe cases, death.[1] While the direct toxicity of this compound is not well-studied, the immaturity of the glucuronidation pathway in neonates could also contribute to a reduced overall capacity to clear benzyl alcohol and its metabolites.

Quantitative Data

Quantitative data on the direct glucuronidation of benzyl alcohol is scarce in the literature. Most pharmacokinetic studies focus on the measurement of benzyl alcohol, benzoic acid, and hippuric acid.[7] The following table summarizes general kinetic parameters for UGT-mediated reactions, though specific values for benzyl alcohol are not available.

| Substrate Probe | UGT Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Estradiol | UGT1A1 | 17 | 0.4 | [4] |

| Acetaminophen | UGT1A6 | 4000 | 1.5 | [4] |

| Morphine | UGT2B7 | 2000 | 2.5 | [4] |

Table 1: Michaelis-Menten Constants for Select UGT Substrates in Human Liver Microsomes. Note: These are representative values and can vary depending on the experimental conditions.

Experimental Protocols

In Vitro Benzyl Alcohol Glucuronidation Assay

This protocol describes a general method for assessing the in vitro glucuronidation of benzyl alcohol using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Benzyl Alcohol

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile (ACN)

-

Formic acid

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Microsome Preparation: Thaw HLM on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with cold Tris-HCl buffer.

-

Incubation Mixture Preparation: Prepare a master mix containing Tris-HCl buffer, MgCl₂, and alamethicin (to activate UGTs).

-

Reaction Initiation: In a microcentrifuge tube, combine the incubation mixture, HLM, and benzyl alcohol (substrate). Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Add UDPGA to initiate the glucuronidation reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold ACN containing an internal standard.

-

Protein Precipitation: Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of this compound.

HPLC Method for the Analysis of Benzyl Alcohol and its Metabolites

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate benzyl alcohol, benzaldehyde, benzoic acid, and their conjugates.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm or MS with electrospray ionization.[7]

Conclusion

The biological significance of benzyl alcohol glucuronidation lies in its role as a detoxification pathway, albeit a minor one in humans compared to the well-established oxidation-glycine conjugation route. The primary metabolic fate of benzyl alcohol is rapid conversion to benzoic acid and subsequent excretion as hippuric acid. Direct glucuronidation of benzyl alcohol and glucuronidation of its metabolite, benzoic acid, contribute to the overall clearance of this xenobiotic. For drug development professionals, it is crucial to recognize that while direct glucuronidation of benzyl alcohol may not be a primary clearance pathway, the UGT enzyme system is involved in the metabolism of its primary metabolite, benzoic acid. Furthermore, the immaturity of both the glycine conjugation and glucuronidation pathways in neonates underscores the need for caution when using benzyl alcohol-containing formulations in this vulnerable population. The experimental protocols and workflows provided in this guide offer a framework for further investigation into the nuanced role of glucuronidation in benzyl alcohol metabolism.

References

- 1. Benzyl alcohol metabolism and elimination in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 3. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes [mdpi.com]

- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucuronidation of Benzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic conversion of benzyl alcohol to its glucuronic acid conjugate. While the primary metabolic fate of benzyl alcohol is oxidation to benzoic acid followed by glycine conjugation to hippuric acid, a secondary but significant pathway involves glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), plays a role in the detoxification and elimination of benzyl alcohol. This document outlines the enzymatic pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key processes.

Core Concepts in Benzyl Alcohol Glucuronidation

Glucuronidation is a major Phase II metabolic reaction that attaches a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion.[1] In the case of benzyl alcohol, the hydroxyl group serves as an acceptor for the glucuronic acid donated by the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA). This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

While direct studies pinpointing the specific UGT isoforms responsible for benzyl alcohol glucuronidation are limited, data from analogous substrates, particularly small alcohols like ethanol, strongly suggest the involvement of UGT1A1 and UGT2B7 .[2] These isoforms are highly expressed in the liver, the primary site of benzyl alcohol metabolism.

Metabolic Pathways of Benzyl Alcohol

Benzyl alcohol undergoes two primary metabolic transformations in the body: oxidation and glucuronidation. The balance between these pathways can be influenced by factors such as the concentration of benzyl alcohol, individual genetic variations in metabolizing enzymes, and the presence of other xenobiotics.

Figure 1: Overview of the primary metabolic pathways of benzyl alcohol, including the major oxidation pathway leading to hippuric acid and the secondary glucuronidation pathway.

Quantitative Data on Alcohol Glucuronidation

Table 1: Enzyme Kinetic Parameters for Ethanol Glucuronidation [2]

| Enzyme Source | Km (mM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes (HLM) | 0.17 ± 0.08 | 75.98 ± 5.63 |

| Recombinant Human UGT1A1 | 0.03 ± 0.01 | 25.22 ± 3.45 |

| Recombinant Human UGT2B7 | 0.11 ± 0.04 | 52.03 ± 9.8 |

Note: Data are for ethanol and serve as an estimate for benzyl alcohol glucuronidation kinetics.

Experimental Protocols

In Vitro Glucuronidation Assay Using Human Liver Microsomes or Recombinant UGTs

This protocol is adapted from methods used for other small alcohol substrates and can be optimized for benzyl alcohol.[2][3]

Objective: To determine the kinetic parameters (Km and Vmax) of benzyl alcohol glucuronidation.

Materials:

-

Pooled Human Liver Microsomes (HLM) or recombinant human UGT1A1/UGT2B7

-

Benzyl alcohol

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (optional, for activating UGTs in microsomes)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not found in the biological matrix)

-

LC-MS/MS system

Workflow:

Figure 2: A typical experimental workflow for an in vitro benzyl alcohol glucuronidation assay.

Detailed Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of benzyl alcohol in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM).

-

Prepare a stock solution of UDPGA in water.

-

Prepare Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.

-

If using microsomes, prepare an alamethicin stock solution (e.g., 5 mg/mL in methanol) for activation.

-

-

Incubation:

-

In a microcentrifuge tube, combine the Tris-HCl buffer, HLM or recombinant UGT protein (e.g., 0.1-0.5 mg/mL final concentration), and if using microsomes, alamethicin (final concentration of ~50 µg/mg protein).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add the benzyl alcohol solution to the pre-incubated mixture.

-

Initiate the reaction by adding the UDPGA solution (final concentration typically 2-5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes, linearity should be established).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a suitable gradient to separate benzyl alcohol and its glucuronide conjugate.

-

Mass Spectrometry: Operate in negative ion mode. Monitor for the precursor-to-product ion transitions for benzyl alcohol glucuronide (e.g., m/z 283 -> 107) and the internal standard.

-

Table 2: Suggested LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 283.1 |

| Product Ion (m/z) | 107.1 (loss of glucuronic acid) |

| Collision Energy | Optimization required |

| Dwell Time | Optimization required |

Note: These are theoretical values and require empirical optimization on the specific instrument used.

Logical Relationships in Benzyl Alcohol Metabolism

The metabolic fate of benzyl alcohol is a balance between two competing pathways. The relative contribution of each pathway is influenced by several factors.

Figure 3: Factors influencing the balance between the oxidation and glucuronidation pathways of benzyl alcohol metabolism.

Conclusion

The glucuronidation of benzyl alcohol represents a secondary but important metabolic pathway that contributes to its detoxification and elimination. While direct research on this specific biotransformation is not extensive, by drawing parallels with similar substrates like ethanol, it is evident that UGT1A1 and UGT2B7 are the likely key enzymatic players. The provided experimental protocols offer a robust framework for researchers to investigate the kinetics and characteristics of benzyl alcohol glucuronidation in various in vitro systems. Further research is warranted to definitively identify the contributing UGT isoforms and to quantify the in vivo relevance of this metabolic route in humans.

References

- 1. (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.aalto.fi [research.aalto.fi]

The Role of UDP-Glucuronosyltransferases in Benzyl Alcohol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl alcohol is a widely used excipient in pharmaceutical formulations, cosmetics, and food products. Its metabolism is crucial for understanding its safety profile and potential for drug-drug interactions. While the primary metabolic pathway of benzyl alcohol involves oxidation to benzoic acid followed by conjugation with glycine to form hippuric acid, the role of UDP-glucuronosyltransferases (UGTs) in its metabolism is an area of increasing interest. This technical guide provides an in-depth analysis of the involvement of UGTs in benzyl alcohol metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical processes.

Metabolic Pathways of Benzyl Alcohol

Benzyl alcohol is primarily metabolized in the liver. The main pathway involves a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes benzyl alcohol to benzaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) converts benzaldehyde to benzoic acid. The majority of benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine.

A secondary metabolic pathway involves the direct conjugation of benzyl alcohol or its metabolites with glucuronic acid, a reaction catalyzed by UGT enzymes. This process, known as glucuronidation, increases the water solubility of the compounds, facilitating their elimination from the body. While generally considered a minor pathway for benzyl alcohol itself, glucuronidation can be significant for its metabolites and may be catalyzed by specific UGT isoforms.

Role of UGTs in Benzyl Alcohol Metabolism

While direct glucuronidation of benzyl alcohol appears to be a minor metabolic route, evidence suggests that specific UGT isoforms interact with benzyl alcohol. Research has indicated that benzyl alcohol can act as an inhibitor of certain UGT enzymes, implying a direct interaction with the active site.

UGT1A1 Inhibition by Benzyl Alcohol

Studies investigating the inhibitory effects of various compounds on UGT activity have shown that benzyl alcohol can inhibit UGT1A1. UGT1A1 is a key enzyme responsible for the glucuronidation of bilirubin and various drugs. The inhibition of UGT1A1 by benzyl alcohol suggests a potential for drug-drug interactions when co-administered with drugs that are primarily cleared by this isoform.

Quantitative Data

To date, quantitative data on the direct glucuronidation of benzyl alcohol by specific human UGT isoforms is limited in the published literature. However, data is available for the inhibition of UGT1A1 by benzyl alcohol.

| UGT Isoform | Substrate | Inhibitor | Inhibition Constant (Ki) | Source |

| UGT1A1 | Estradiol-3-O-glucuronidation | Benzyl Alcohol | 43 µmol/L | [1] |

Table 1: Inhibitory effect of benzyl alcohol on UGT1A1 activity.

Experimental Protocols

This section outlines a general methodology for assessing the glucuronidation of benzyl alcohol by human liver microsomes and recombinant UGT isoforms. This protocol can be adapted to screen for benzyl alcohol metabolism by various UGTs and to determine the kinetic parameters of any identified reactions.

In Vitro UGT Activity Assay

Objective: To determine if benzyl alcohol is a substrate of human UGT enzymes and to measure the kinetic parameters of the reaction.

Materials:

-

Human liver microsomes (HLM) or recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7)

-

Benzyl alcohol

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile

-

Formic acid

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Procedure:

-

Microsome/Enzyme Preparation:

-

Thaw HLM or recombinant UGTs on ice.

-

Pre-incubate the microsomes or enzymes with alamethicin (a pore-forming agent to activate UGTs) in Tris-HCl buffer on ice for 15-20 minutes.

-

-

Incubation:

-

Prepare a reaction mixture containing the activated microsomes/enzymes, MgCl2, and varying concentrations of benzyl alcohol in Tris-HCl buffer.

-

Pre-warm the reaction mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

-

Analysis:

-

Analyze the supernatant for the formation of this compound using a validated HPLC-UV or HPLC-MS/MS method.

-

Quantify the metabolite formation based on a standard curve of the authentic this compound.

-

-

Data Analysis:

-

Determine the kinetic parameters (Km and Vmax) by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

-

Conclusion

The metabolism of benzyl alcohol is a multifaceted process involving both oxidation and conjugation pathways. While direct glucuronidation of benzyl alcohol by UGTs is not its primary metabolic fate, the inhibitory effect of benzyl alcohol on UGT1A1 highlights a significant interaction that warrants consideration in drug development and clinical practice. The potential for drug-drug interactions involving benzyl alcohol as an inhibitor of UGT1A1 underscores the importance of further research to fully elucidate the role of other UGT isoforms in its metabolism. The experimental protocols outlined in this guide provide a framework for researchers to investigate the direct glucuronidation of benzyl alcohol and to characterize the specific UGT enzymes involved. A deeper understanding of these metabolic pathways will contribute to the safer and more effective use of benzyl alcohol-containing products.

References

Benzyl Alcohol Glucuronide as a Biomarker of Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl alcohol is a widely used excipient in pharmaceutical formulations, cosmetics, and food products. Monitoring exposure to this compound is crucial for safety and toxicological assessments. While the primary metabolic pathway of benzyl alcohol involves oxidation to benzoic acid and subsequent conjugation to hippuric acid, a secondary pathway via glucuronidation is also possible. This technical guide explores the potential of benzyl alcohol glucuronide as a biomarker of exposure, providing an in-depth overview of its formation, analytical methodologies for its detection, and a summary of available quantitative data. Although direct measurement of this compound as a biomarker is not yet widely established, this guide also details the established method of using urinary benzyl alcohol as a direct biomarker of exposure.

Introduction

Benzyl alcohol, an aromatic alcohol, is extensively used as a preservative, solvent, and fragrance in a variety of consumer and pharmaceutical products. Its ubiquitous presence necessitates reliable methods for assessing human exposure. Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, offers a direct assessment of internal exposure. While hippuric acid is a well-known metabolite of benzyl alcohol, its utility as a specific biomarker is limited due to dietary sources of benzoic acid. This has led to the investigation of other, more specific, biomarkers.

This guide focuses on this compound, a potential phase II metabolite of benzyl alcohol, as a biomarker of exposure. Glucuronidation is a major pathway for the detoxification and elimination of xenobiotics, rendering them more water-soluble for excretion. The formation of a glucuronide conjugate of benzyl alcohol would, in theory, provide a specific marker of direct exposure.

Metabolic Pathways of Benzyl Alcohol

The metabolism of benzyl alcohol in humans proceeds primarily through two phases.

Phase I Metabolism: The initial and major metabolic step is the oxidation of benzyl alcohol to benzaldehyde, catalyzed by alcohol dehydrogenase (ADH). Benzaldehyde is then further oxidized to benzoic acid by aldehyde dehydrogenase (ALDH)[1].

Phase II Metabolism:

-

Glycine Conjugation: The predominant phase II reaction involves the conjugation of benzoic acid with glycine to form hippuric acid, which is then excreted in the urine. This pathway can become saturated at high doses of benzyl alcohol[1].

-

Glucuronidation: A secondary, and less characterized, phase II pathway is the direct conjugation of benzyl alcohol with glucuronic acid to form this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. While the specific UGT isoforms responsible for benzyl alcohol glucuronidation have not been definitively identified, in vitro studies with human liver microsomes have shown that various alcohols can undergo glucuronidation[2]. The resulting this compound is a more polar and water-soluble compound, facilitating its renal excretion.

This compound as a Biomarker

Theoretically, this compound is a promising biomarker for several reasons:

-

Specificity: Its presence in biological fluids would be a direct indicator of exposure to benzyl alcohol, as it is not known to be formed from other common dietary sources.

-

Metabolic Product: As a phase II metabolite, its concentration may reflect the internal dose of benzyl alcohol that has undergone metabolic processing.

However, a significant challenge is the current lack of studies that have specifically measured this compound in human samples to assess benzyl alcohol exposure. Most biomonitoring studies have focused on the parent compound, benzyl alcohol, or its major metabolite, hippuric acid[1][3].

Unchanged Benzyl Alcohol in Urine as an Alternative Biomarker

Given the limited data on this compound, the measurement of unchanged benzyl alcohol in urine has emerged as a reliable and sensitive method for biomonitoring exposure.

Quantitative Data

A study of workers exposed to benzyl alcohol during paint-stripping work demonstrated a significant correlation between the intensity of exposure and the concentration of benzyl alcohol in post-shift urine samples[1].

| Parameter | Pre-shift (Exposed) | Post-shift (Exposed) | Non-exposed |

| Urinary Benzyl Alcohol (μg/L) | Geometric Mean: 33.6 | Geometric Mean: 252.1 | Geometric Mean: 13.3 |

| Urinary Benzyl Alcohol (μg/g creatinine) | Geometric Mean: 31.5 | Geometric Mean: 245.7 | Geometric Mean: 13.1 |

Table 1: Urinary Benzyl Alcohol Concentrations in Exposed and Non-Exposed Workers. Data from a study on paint-stripping workers[1].

Another study investigating benzyl alcohol as a urinary metabolite of toluene exposure in 45 male workers established a regression equation linking airborne toluene concentration to urinary benzyl alcohol levels[3]:

Y = 50 + 1.7X

Where:

-

Y = Benzyl alcohol in end-of-shift urine (μg/L)

-

X = Toluene in air (ppm as 8-h time-weighted average)

-

Correlation coefficient (r) = 0.80 (p<0.01)

The background level of benzyl alcohol in the urine of non-exposed individuals was found to be approximately 50 μg/L[3].

Experimental Protocols

While a specific protocol for this compound is not available in the reviewed literature, this section provides a detailed methodology for the analysis of the established biomarker, urinary benzyl alcohol, by gas chromatography-mass spectrometry (GC-MS). This method could be adapted for the analysis of this compound following enzymatic hydrolysis of the urine sample to release free benzyl alcohol.

Determination of Urinary Benzyl Alcohol by GC-MS

This protocol is based on the method described for the biomonitoring of occupational exposure to benzyl alcohol[1].

5.1.1. Sample Preparation and Hydrolysis

-

Sample Collection: Collect urine samples in polypropylene containers.

-

Internal Standard: Add an internal standard (e.g., benzyl-d7 alcohol) to a defined volume of urine.

-

Hydrolysis (for total benzyl alcohol, including potential glucuronide):

-

Add hydrochloric acid to the urine sample.

-

Heat the sample in a boiling water bath for 30 minutes to hydrolyze any conjugates.

-

Cool the sample to room temperature.

-

-

Extraction:

-

Add a suitable organic solvent (e.g., diethyl ether or a mixture of n-hexane and 2-propanol) and sodium chloride to the hydrolyzed urine.

-

Vortex the mixture to extract benzyl alcohol into the organic phase.

-

Centrifuge to separate the layers.

-

-

Derivatization (Optional but recommended for GC analysis):

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert benzyl alcohol to its more volatile trimethylsilyl ether derivative.

-

Heat the sample to complete the derivatization reaction.

-

-

Final Extraction:

-

Add a non-polar solvent (e.g., n-hexane) and water.

-

Vortex and centrifuge.

-

Transfer the upper organic layer containing the derivatized analyte to an autosampler vial for GC-MS analysis.

-

References

- 1. Urinary benzyl alcohol and hippuric acid in workers exposed to benzyl alcohol during paint-stripping work - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl alcohol as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Benzyl Alcohol Glucuronide: A Toxicological Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl alcohol is a widely utilized excipient in pharmaceutical formulations, cosmetics, and food products. Its in vivo metabolism primarily involves oxidation to benzoic acid, which is subsequently conjugated and excreted. One of the key metabolic pathways is the formation of benzyl alcohol glucuronide. While the toxicology of benzyl alcohol is well-documented, specific toxicity data for its glucuronide metabolite is limited. This technical guide provides a comprehensive overview of the available preliminary toxicity data relevant to benzyl alcohol and its metabolites, with a focus on inferring the toxicological profile of this compound. This document summarizes acute and sub-chronic toxicity data, genotoxicity, and developmental toxicity of the parent compound, benzyl alcohol, and discusses the implications of the glucuronidation pathway on the overall toxicity profile.

Introduction

Benzyl alcohol, an aromatic alcohol, serves as a preservative, solvent, and fragrance in a variety of commercial products. Due to its extensive use and potential for human exposure, its toxicological profile has been a subject of numerous studies. In the human body, benzyl alcohol is rapidly metabolized, primarily in the liver, through oxidation to benzoic acid. Benzoic acid is then conjugated with glycine to form hippuric acid or with glucuronic acid to form benzoyl glucuronide. A minor pathway involves the direct conjugation of benzyl alcohol with glucuronic acid to form this compound. Understanding the toxicity of these metabolites is crucial for a complete safety assessment. This guide focuses on the available data to build a preliminary toxicity profile for this compound.

Metabolism of Benzyl Alcohol

The metabolic fate of benzyl alcohol is a critical determinant of its toxicity. The primary metabolic pathway involves a two-step process of oxidation and conjugation.

Quantitative Toxicity Data for Benzyl Alcohol

The following tables summarize the key quantitative toxicity data for the parent compound, benzyl alcohol. These values provide a benchmark for assessing the potential toxicity of its metabolites.

Table 1: Acute Toxicity of Benzyl Alcohol

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | 1580 mg/kg | [1] |

| Rat | Oral | 1230 - 3100 mg/kg | [1] |

| Rabbit | Oral | 1040 mg/kg | [1] |

| Mouse | Intraperitoneal | 650 mg/kg (7-day) | [2] |

| Rat | Intravenous (0.9% solution) | 33.4 ml/kg | [3] |

Table 2: Sub-chronic and Chronic Toxicity of Benzyl Alcohol

| Species | Duration | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | 13 weeks | Gavage | 400 mg/kg/day | 800 mg/kg/day | Neurotoxicity (staggering, lethargy), hemorrhages | [4][5] |

| Mouse | 13 weeks | Gavage | 400 mg/kg/day | 800 mg/kg/day | Mild toxic effects (staggering) | [4] |

| Rat | 2 years | Gavage | 400 mg/kg/day | - | No compound-related adverse effects | [4][6] |

| Mouse | 2 years | Gavage | 200 mg/kg/day | - | No compound-related adverse effects | [4][6] |

Table 3: Developmental and Reproductive Toxicity of Benzyl Alcohol

| Species | Study Type | Route | NOAEL | LOAEL | Effects Observed | Reference |

| Mouse | Developmental | Gavage | 550 mg/kg/day | 750 mg/kg/day | Maternal toxicity, fetotoxicity | [4][6] |

| Rat | Developmental | - | 750 mg/kg/day | - | No adverse effects | [7] |

| Rat | Reproductive | - | 500 mg/kg/day | - | For benzoic acid metabolite | [1] |

Experimental Protocols

Acute Oral Toxicity (LD50) Study

A standardized protocol for determining the acute oral toxicity (LD50) typically involves the following steps:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used.

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days.

-

Dose Levels: A range of dose levels of the test substance (benzyl alcohol) are selected.

-

Administration: The test substance is administered in a single dose by oral gavage. A vehicle control group is also included.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: All animals (including those that die during the study) undergo a gross necropsy.

-

Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods.

In Vitro Genotoxicity: Comet Assay

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Cell Preparation: Human peripheral blood lymphocytes are isolated.

-

Treatment: Cells are exposed to various concentrations of the test substance (e.g., benzyl alcohol) for a defined period.

-

Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing breaks) will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.[8][9]

Inferred Toxicity of this compound

Glucuronidation is a major Phase II metabolic pathway that generally leads to the detoxification of xenobiotics. This process involves the covalent addition of a glucuronic acid moiety to the substrate, which increases its water solubility and facilitates its excretion in urine or bile.

Key characteristics of glucuronide conjugates:

-

Increased Hydrophilicity: This enhances renal excretion and reduces the likelihood of accumulation in tissues.

-

Reduced Biological Activity: In most cases, glucuronidation inactivates the parent compound, thereby reducing its pharmacological or toxicological effects.

-

Generally Low Toxicity: Glucuronide metabolites are typically less toxic than their parent compounds.

Based on these principles, it is highly probable that This compound is significantly less toxic than benzyl alcohol . The addition of the glucuronic acid moiety would increase its polarity, facilitating rapid elimination from the body and reducing the potential for systemic toxicity, including the neurotoxic effects observed with high doses of benzyl alcohol.

Genotoxicity

The genotoxic potential of benzyl alcohol has been investigated in various assays with mixed results. Some in vitro studies have shown positive results for genotoxicity, particularly at high concentrations.[8][10] For instance, the alkaline comet assay indicated that benzyl alcohol at concentrations of 25 and 50 mM caused a significant increase in DNA damage in human lymphocytes.[8] However, the majority of in vivo studies and carcinogenicity bioassays in rats and mice have been negative.[4][11] Overall, the data suggest that benzyl alcohol is not likely to be a significant genotoxic agent in vivo under normal conditions of use.[4]

Given that glucuronidation is a detoxification pathway, this compound is expected to have a lower genotoxic potential than benzyl alcohol.

Conclusion

The available data indicate that benzyl alcohol has a well-characterized toxicity profile, with acute toxicity observed at high doses. The primary metabolic pathway for benzyl alcohol involves oxidation and conjugation, leading to the formation of less toxic, more water-soluble metabolites that are readily excreted. While direct toxicity studies on this compound are lacking, based on the established principles of drug metabolism and detoxification, it is reasonable to conclude that this compound is likely to be substantially less toxic than the parent compound, benzyl alcohol. The glucuronidation process enhances water solubility and facilitates excretion, thereby reducing the potential for systemic toxicity. Further studies specifically on this compound would be necessary to definitively confirm its safety profile. This guide provides a foundational understanding for researchers and professionals involved in the development and safety assessment of products containing benzyl alcohol.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raw.githubusercontent.com [raw.githubusercontent.com]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). | Semantic Scholar [semanticscholar.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Federal Register :: Benzyl Alcohol; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 8. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Human Metabolome Database: Showing metabocard for Benzyl alcohol (HMDB0003119) [hmdb.ca]

An In-depth Technical Guide to the Glucuronidation Pathways of Aromatic Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the glucuronidation pathways of aromatic alcohols, a critical metabolic process in drug development and toxicology. We will delve into the core biochemical mechanisms, the enzymes responsible, and the experimental methodologies used to study these pathways.

Introduction to Glucuronidation

Glucuronidation is a major Phase II metabolic reaction that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and readily excretable from the body.[1] This process is pivotal in the detoxification and elimination of a wide array of xenobiotics, including drugs, environmental pollutants, and endogenous substances. The primary enzymes mediating this reaction are the UDP-glucuronosyltransferases (UGTs), a superfamily of membrane-bound proteins located predominantly in the endoplasmic reticulum of liver cells, as well as in other tissues like the intestine, kidneys, and brain.[1][2]

Aromatic alcohols, characterized by a hydroxyl group attached to an aromatic ring or a side chain, are common substrates for UGT enzymes. The glucuronidation of these compounds is a crucial determinant of their pharmacokinetic profile and potential toxicity.

The Biochemical Pathway of Glucuronidation

The glucuronidation of an aromatic alcohol involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine 5'-diphosphoglucuronic acid (UDPGA), to the hydroxyl group of the aromatic alcohol. This reaction is catalyzed by a specific UGT isoform and results in the formation of a glucuronide conjugate.

The resulting glucuronide is an O-glucuronide, which is more polar and ionizable than the parent alcohol, facilitating its elimination via urine or bile.

UDP-Glucuronosyltransferase (UGT) Isoforms

The human UGT superfamily is diverse, with multiple isoforms exhibiting distinct but often overlapping substrate specificities. The major UGT families involved in drug metabolism are UGT1A and UGT2B.[2][3] Several isoforms within these families have been shown to catalyze the glucuronidation of aromatic alcohols. The specific isoforms involved can significantly influence the rate and extent of metabolism.

Quantitative Data on Aromatic Alcohol Glucuronidation

The kinetics of UGT-mediated glucuronidation are typically described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax), which represents the maximum rate of the reaction. Lower Km values indicate a higher affinity of the enzyme for the substrate.

The following tables summarize the kinetic parameters for the glucuronidation of several aromatic alcohols by various human UGT isoforms.

Table 1: Kinetic Parameters for the Glucuronidation of Simple Phenols by Human UGT1A6 and UGT1A9

| Phenolic Substrate | UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Phenol | UGT1A6 | 330 ± 50 | 1300 ± 100 | [1] |

| Phenol | UGT1A9 | 25 ± 3 | 1400 ± 50 | [1] |

| 4-Methylphenol | UGT1A6 | 210 ± 30 | 1500 ± 100 | [1] |

| 4-Methylphenol | UGT1A9 | 15 ± 2 | 1600 ± 100 | [1] |

| 4-Ethylphenol | UGT1A6 | 150 ± 20 | 1600 ± 100 | [1] |

| 4-Ethylphenol | UGT1A9 | 10 ± 1 | 1700 ± 100 | [1] |

| 4-Propylphenol | UGT1A6 | 120 ± 10 | 1200 ± 50 | [1] |

| 4-Propylphenol | UGT1A9 | 8 ± 1 | 1500 ± 100 | [1] |

| 4-tert-Butylphenol | UGT1A6 | 100 ± 10 | 800 ± 50 | [1] |

| 4-tert-Butylphenol | UGT1A9 | 7 ± 1 | 1300 ± 100 | [1] |

Table 2: Kinetic Parameters for the Glucuronidation of Bisphenol A (BPA) by Human UGT Isoforms

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A1 | 15.4 ± 2.1 | 250 ± 20 | [4] |

| UGT1A3 | 20.1 ± 3.5 | 180 ± 15 | [4] |

| UGT1A9 | 12.8 ± 1.9 | 310 ± 25 | [4] |

| UGT2B4 | 25.6 ± 4.2 | 150 ± 10 | [4] |

| UGT2B7 | 18.9 ± 2.8 | 280 ± 20 | [4] |

| UGT2B15 | 8.68 ± 1.2 | 873 ± 50 | [4] |

| Human Liver Microsomes | 6.39 ± 0.8 | 4250 ± 200 | [4] |

Experimental Protocols

The study of aromatic alcohol glucuronidation in vitro typically involves the use of human liver microsomes (HLM) or recombinant human UGT isoforms expressed in cell lines. The following provides a detailed methodology for a typical in vitro glucuronidation assay.

In Vitro Glucuronidation Assay Using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the glucuronidation of an aromatic alcohol.

Materials:

-

Pooled human liver microsomes (HLM)

-

Aromatic alcohol substrate

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound that is not expected to be glucuronidated)

-

HPLC-MS/MS system

Procedure:

-

Microsome Activation:

-

Thaw the HLM on ice.

-

Prepare a stock solution of alamethicin in ethanol.

-

Pre-incubate the HLM with alamethicin (typically 25-50 µg/mg of microsomal protein) on ice for 15-20 minutes to permeabilize the microsomal membrane and allow access of UDPGA to the UGT active site.[5]

-

-

Incubation Mixture Preparation:

-

Prepare a master mix containing Tris-HCl buffer (e.g., 50 mM, pH 7.4), MgCl₂ (e.g., 5-10 mM), and the activated HLM (e.g., 0.1-0.5 mg/mL).

-

Prepare a range of substrate concentrations of the aromatic alcohol in a suitable solvent (e.g., methanol or DMSO, ensuring the final solvent concentration in the incubation is low, typically <1%).

-

-

Reaction Initiation and Incubation:

-

Pre-warm the master mix and substrate solutions to 37°C for 3-5 minutes.

-

Initiate the reaction by adding a stock solution of UDPGA (e.g., to a final concentration of 2-5 mM) to the pre-warmed master mix containing the substrate.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and quench the enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

HPLC-MS/MS Analysis of the Glucuronide Metabolite

Objective: To separate and quantify the aromatic alcohol and its glucuronide conjugate.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compounds, and then return to the initial conditions to re-equilibrate the column. The specific gradient will need to be optimized for the specific aromatic alcohol and its glucuronide.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative electrospray ionization (ESI-) is often used for detecting glucuronides due to the presence of the carboxylic acid group.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) for both the analyte and the internal standard in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.

-

MRM Transition for Aromatic Alcohol Glucuronide: [M-H]⁻ → [M-H-176]⁻ (corresponding to the loss of the glucuronic acid moiety).

-

MRM Transition for Aromatic Alcohol: [M-H]⁻ → specific fragment ion.

-

-

Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy will need to be optimized for the specific analytes.

Data Analysis:

-

A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations of the glucuronide standard.

-

The concentration of the glucuronide formed in the incubation samples is then determined from this standard curve.

-

The initial reaction velocity is calculated and used to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Visualizations of Key Processes

Glucuronidation Signaling Pathway

References

- 1. Quantitative structure activity relationships for the glucuronidation of simple phenols by expressed human UGT1A6 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human UGT1A6 pharmacogenetics: identification of a novel SNP, characterization of allele frequencies and functional analysis of recombinant allozymes in human liver tissue and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

Benzyl alcohol glucuronide CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl alcohol is a widely used excipient in pharmaceutical formulations, cosmetics, and food products, primarily for its preservative and solvent properties. In vivo, benzyl alcohol undergoes extensive metabolism, leading to various conjugates, of which benzyl alcohol glucuronide is a significant metabolite. Understanding the physicochemical properties, metabolic fate, and analytical methodologies for this glucuronide is crucial for toxicological assessments, pharmacokinetic studies, and the overall safety evaluation of benzyl alcohol-containing products. This technical guide provides an in-depth overview of this compound, including its core chemical data, metabolic pathway, and representative experimental protocols for its synthesis and analysis.

Core Data Presentation

The fundamental physicochemical properties of benzyl alcohol and its glucuronide metabolite are summarized below for easy reference and comparison.

| Property | Benzyl Alcohol | This compound |

| CAS Number | 100-51-6 | 5285-02-9[1] |

| Molecular Formula | C₇H₈O | C₁₃H₁₆O₇[1] |

| Molecular Weight | 108.14 g/mol | 284.26 g/mol [1] |

| Synonyms | Phenylmethanol, Benzenemethanol | Benzyl β-D-glucopyranosiduronic acid |

Metabolic Pathway of Benzyl Alcohol

The primary metabolic pathway of benzyl alcohol in humans involves a two-step process. Initially, benzyl alcohol is rapidly oxidized to benzoic acid. Subsequently, benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine. An alternative, significant metabolic route is the direct conjugation of benzyl alcohol with glucuronic acid to form this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver.[2] The glucuronidation process increases the water solubility of benzyl alcohol, facilitating its renal excretion.

Caption: Metabolic pathway of benzyl alcohol.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a representative method for the enzymatic synthesis of this compound using human liver microsomes, which are a rich source of UGT enzymes.

Materials:

-

Benzyl alcohol

-

Human liver microsomes (HLMs)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Water, HPLC grade

-

Centrifuge tubes

-

Incubator/water bath

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium chloride (5 mM)

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

Benzyl alcohol (substrate, e.g., 1 mM final concentration, added from a stock solution in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA (e.g., 2 mM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis. Analyze the formation of this compound by a validated HPLC-UV or HPLC-MS/MS method. A suitable control reaction without UDPGA should be run in parallel to account for any non-enzymatic degradation or interfering peaks.

Purification and Analysis Workflow

The following diagram illustrates a general workflow for the purification and analysis of the synthesized this compound.

References

An In-depth Technical Guide to the Physical State and Solubility of Benzyl Alcohol Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of benzyl alcohol glucuronide, a significant metabolite of benzyl alcohol. Due to a lack of specific experimental data in publicly available literature for this compound, this guide also furnishes detailed experimental protocols for the determination of its physical state and solubility, alongside comparative data for its parent compound, benzyl alcohol.

Core Concepts: Physical State and Solubility in Drug Development

The physical state and solubility of a drug metabolite are critical parameters in drug development. They influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, affecting its efficacy and potential for toxicity.

-

Physical State: Whether a compound exists as a solid or liquid at ambient temperatures impacts its handling, formulation, and bioavailability. For solids, properties such as crystallinity and melting point are crucial for characterization and purity assessment.

-

Solubility: The extent to which a compound dissolves in a solvent is a key determinant of its absorption from the gastrointestinal tract and its distribution in the body. Poor aqueous solubility can limit the oral bioavailability of a drug. Glucuronidation is a major metabolic pathway that generally increases the water solubility of xenobiotics, facilitating their excretion.[1][2]

This compound: Physicochemical Properties

This compound (C₁₃H₁₆O₇) is the product of phase II metabolism of benzyl alcohol, where glucuronic acid is conjugated to the alcohol moiety. This process significantly increases the polarity and water solubility of the parent compound, aiding in its renal and biliary clearance.

Below is a summary of computed data for this compound and experimentally determined properties of its parent compound, benzyl alcohol.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₇ | PubChem |

| Molecular Weight | 284.26 g/mol | PubChem[3] |

| XLogP3 | -0.3 | PubChem[3] |

Table 2: Experimental Physicochemical Properties of Benzyl Alcohol

| Property | Value | Source |

| Physical State | Colorless liquid | PubChem[4] |

| Melting Point | -15.2 °C | PubChem[4] |

| Boiling Point | 205.3 °C | PubChem[4] |

| Water Solubility | 35,000 mg/L at 20 °C | PubChem[4] |

| 42,900 mg/L at 25 °C | PubChem[4] | |

| Solubility in Ethanol | Miscible | Japanese Pharmacopoeia[5] |

| Solubility in Diethyl Ether | Miscible | Japanese Pharmacopoeia[5] |

| Solubility in DMSO | Soluble | ResearchGate[6] |

Experimental Protocols for Characterization

The following sections detail standardized experimental procedures that can be employed to determine the physical state and solubility of this compound.

Determination of Physical State: Melting Point Analysis

The melting point of a solid is a fundamental physical property used for identification and purity assessment. The capillary melting point method is a widely accepted technique.[7]

Principle: A small, powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point range.[8]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)[8]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.[9]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9][10]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to get an estimated range.[8]

-

For an accurate measurement, use a fresh sample and start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the estimated melting point.[8]

-

Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Determination of Solubility: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[11][12][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.[12]

Apparatus and Reagents:

-

Orbital shaker or magnetic stirrer with temperature control[12][13]

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector[14][15]

-

Volumetric flasks and pipettes

-

This compound (solid)

-

Solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Add a known volume of the desired solvent to each vial. Seal the vials and place them in the shaker/stirrer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[12]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.[14]

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of benzyl alcohol and the experimental workflow for solubility determination.

Metabolic Pathway of Benzyl Alcohol

This diagram illustrates the two main metabolic fates of benzyl alcohol: oxidation to benzoic acid followed by glycine conjugation, and direct glucuronidation.[16]

Experimental Workflow for Solubility Determination

References

- 1. Glucuronidation - Wikipedia [en.wikipedia.org]

- 2. Glucuronide - Wikipedia [en.wikipedia.org]

- 3. This compound | C13H16O7 | CID 9795797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. enamine.net [enamine.net]

- 12. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 13. who.int [who.int]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. Human Metabolome Database: Showing metabocard for Benzyl alcohol (HMDB0003119) [hmdb.ca]

Commercial Suppliers and Technical Guide for Benzyl Alcohol Glucuronide Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available benzyl alcohol glucuronide analytical standards. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important metabolite. This guide includes a comparative summary of suppliers, detailed technical specifications, and relevant experimental methodologies.

Introduction to this compound

Benzyl alcohol is an aromatic alcohol commonly used as a preservative, solvent, and fragrance ingredient in a wide range of products, including pharmaceuticals and cosmetics. In the body, benzyl alcohol is metabolized primarily in the liver. The main metabolic pathway involves oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine. A secondary, but important, metabolic pathway is the direct conjugation of benzyl alcohol with glucuronic acid to form this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes crucial for the detoxification and elimination of various xenobiotics and endogenous compounds.[1] The resulting glucuronide is a more water-soluble compound that can be readily excreted. The availability of a certified analytical standard for this compound is essential for pharmacokinetic studies, drug metabolism research, and toxicological assessments.

Commercial Suppliers of this compound Standard

A critical aspect of any research involving metabolite analysis is the availability of high-purity analytical standards. The following table summarizes the key information for commercial suppliers of this compound (CAS No. 5285-02-9).

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Biosynth | Benzyl β-D-glucopyranosiduronic acid | MB158660 | 5285-02-9 | C₁₃H₁₆O₇ | 284.26 g/mol | Storage: 2°C - 8°C, keep dry. For research purposes only. |

| Toronto Research Chemicals (TRC) | Benzyl β-D-Glucopyranosiduronic Acid | B276780 | 5285-02-9 | C₁₃H₁₆O₇ | 284.26 g/mol | Part of LGC Group, specializing in complex organic small molecules. |

Note: Purity and other specific details are typically provided on the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(phenylmethoxy)oxane-2-carboxylic acid | PubChem[2] |

| Synonyms | This compound, Benzyl beta-D-glucopyranosiduronic acid | PubChem[2] |

| Appearance | Solid (Typical) | General knowledge |

| Solubility | Soluble in water | General knowledge |

Metabolic Pathway of Benzyl Alcohol

The metabolic conversion of benzyl alcohol to its glucuronide conjugate is a key detoxification pathway. The following diagram illustrates this process.

References

Methodological & Application

Application Note: A Protocol for the Enzymatic Synthesis of Benzyl Alcohol Glucuronide

Audience: Researchers, scientists, and drug development professionals.

Introduction